molecular formula C24H26N4O2 B3814174 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-4-[(cyclobutylcarbonyl)amino]-N-methylbenzamide

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-4-[(cyclobutylcarbonyl)amino]-N-methylbenzamide

Cat. No. B3814174
M. Wt: 402.5 g/mol
InChI Key: YRKRHPPRSQTLGT-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The compound has been optimized from an internal hit compound and demonstrated good MC1R agonistic activity and metabolic stability .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles from the reaction of acetophenones and benzylic amines .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The synthesis of imidazole derivatives often involves bond disconnections that were employed to construct the heterocycle . The bonds formed in the reaction are highlighted during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Mechanism of Action

The compound N-[(1-benzyl-1H-imidazol-2-yl)methyl]-4-[(cyclobutylcarbonyl)amino]-N-methylbenzamide has demonstrated good MC1R agonistic activity . MC1R is primarily activated by α-melanocyte-stimulating hormone (α-MSH) and plays a crucial role in maintaining homeostasis in the skin against melanogenesis and external stimuli, anti-inflammatory effects, and tissue fibrosis suppression .

Future Directions

Imidazole and its derivatives have a broad range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, the future directions in this field may involve the development of more efficient and versatile methods for the synthesis of imidazole derivatives.

properties

IUPAC Name

N-[(1-benzylimidazol-2-yl)methyl]-4-(cyclobutanecarbonylamino)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-27(17-22-25-14-15-28(22)16-18-6-3-2-4-7-18)24(30)20-10-12-21(13-11-20)26-23(29)19-8-5-9-19/h2-4,6-7,10-15,19H,5,8-9,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRHPPRSQTLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-4-[(cyclobutylcarbonyl)amino]-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-benzyl-1H-imidazol-2-yl)methyl]-4-[(cyclobutylcarbonyl)amino]-N-methylbenzamide

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